molecular formula C16H19FN2O3 B4018217 N-(4-fluorophenyl)-2-(4-oxo-1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide

N-(4-fluorophenyl)-2-(4-oxo-1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide

Cat. No.: B4018217
M. Wt: 306.33 g/mol
InChI Key: ZWYOBFWPEJSOSH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-oxo-1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group and a hexahydropyrido[2,1-c][1,4]oxazin ring system. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3/c17-11-4-6-12(7-5-11)18-15(20)9-14-16(21)19-8-2-1-3-13(19)10-22-14/h4-7,13-14H,1-3,8-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYOBFWPEJSOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)COC(C2=O)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-oxo-1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hexahydropyrido[2,1-c][1,4]oxazin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with an amine group.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(4-oxo-1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-2-(4-oxo-1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-(4-oxo-1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-oxo-1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide
  • N-(4-bromophenyl)-2-(4-oxo-1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide

Uniqueness

Compared to similar compounds, N-(4-fluorophenyl)-2-(4-oxo-1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a distinct and valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-(4-oxo-1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-(4-oxo-1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide

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